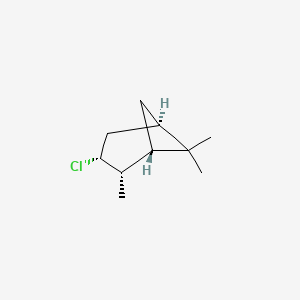3-endo-Chloro-pinane (Technical Grade)
CAS No.:
Cat. No.: VC18575569
Molecular Formula: C10H17Cl
Molecular Weight: 172.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17Cl |
|---|---|
| Molecular Weight | 172.69 g/mol |
| IUPAC Name | (1S,2S,3R,5R)-3-chloro-2,6,6-trimethylbicyclo[3.1.1]heptane |
| Standard InChI | InChI=1S/C10H17Cl/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1 |
| Standard InChI Key | PPXZTFXSBNJCKA-UYXSQOIJSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1Cl |
| Canonical SMILES | CC1C2CC(C2(C)C)CC1Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-endo-Chloro-pinane belongs to the pinane family, featuring a bicyclic structure comprising a cyclohexane ring fused to a cyclopentane ring. The chlorine atom occupies the 3-endo position, conferring distinct stereochemical and electronic properties. The endo configuration ensures the chlorine substituent is oriented toward the bridgehead, influencing reactivity in substitution and elimination reactions .
Key Structural Features:
-
Molecular Formula:
-
Molecular Weight: 172.695 g/mol
-
Bicyclic Framework: Fused cyclohexane-cyclopentane system
-
Chirality: Two chiral centers at C-1 and C-5 (shared with pinene precursors) .
Physical Properties
Data from technical specifications and experimental studies reveal the following properties :
| Property | Value |
|---|---|
| Appearance | Colourless oil |
| Solubility | Slightly soluble in chloroform, methanol |
| Boiling Point | Not explicitly reported |
| Density | ~0.98 g/cm³ (estimated) |
| Storage Conditions | 4°C in sealed containers |
The compound’s low solubility in polar solvents aligns with its hydrophobic bicyclic structure, making it ideal for reactions in non-aqueous media.
Synthesis and Manufacturing
Historical Context
The synthesis of 3-endo-Chloro-pinane was first reported by Tatibouet (1951), who employed asymmetric chlorination of pinene derivatives . Modern methods leverage advances in stereoselective catalysis and green chemistry.
Chlorination of Pinene
α-Pinene or β-pinene undergoes electrophilic chlorination using reagents like or in the presence of Lewis acids (e.g., ) . The endo selectivity arises from steric hindrance at the exo position, directing chlorine addition to the 3-endo site.
Example Reaction:
\alpha\text{-Pinene} + \text{SO}_2\text{Cl}_2 \xrightarrow{\text{AlCl}_3} 3\text{-endo-Chloro-pinane} + \text{SO}_2}Asymmetric Synthesis
Chiral auxiliaries or enzymes enable enantioselective synthesis. For instance, lipase-mediated resolution of racemic mixtures yields enantiopure 3-endo-Chloro-pinane .
Industrial-Scale Production
Technical-grade batches prioritize cost-efficiency over purity. Typical yields range from 60–75%, with impurities including unreacted pinene and diastereomeric byproducts .
Applications in Organic Synthesis
Chiral Building Blocks
The rigid bicyclic framework and chlorine substituent make 3-endo-Chloro-pinane a valuable precursor for asymmetric synthesis:
-
Pharmaceutical Intermediates: Used in the synthesis of camphor analogs and terpene-derived therapeutics .
-
Agrochemicals: Serves as a scaffold for insecticides and herbicides due to its structural similarity to chlorinated terpenes .
Catalysis and Materials Science
-
Ligand Design: The chlorine atom coordinates with transition metals (e.g., Rh, Ir), forming catalysts for hydrogenation and oxidation reactions .
-
Polymer Additives: Enhances thermal stability in polyolefins by acting as a radical scavenger .
Biological and Pharmacological Activity
Antimicrobial Properties
Derivatives of 3-endo-Chloro-pinane exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
Table 1: Antimicrobial Activity of 3-endo-Chloro-pinane Derivatives
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against C. albicans |
|---|---|---|
| 3-endo-Chloro-pinane | 64 | 128 |
| Thioacetate derivative | 16 | 32 |
Future Directions
Green Synthesis
Developing solvent-free chlorination or biocatalytic methods to reduce waste .
Drug Discovery
Exploring 3-endo-Chloro-pinane’s role in targeted therapies for antibiotic-resistant infections and oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume